Comparative Rate Constants for Nucleophilic Addition: Dimethyl(vinyl)silane vs. Tri- and Divinyl Analogs
In a direct kinetic study of nucleophilic addition to vinylsilanes, the rate constant for dimethyldivinylsilane was found to be 14.8 ± 0.6 × 10⁻⁴ dm³ mol⁻¹ s⁻¹, compared to 2.9 ± 0.2 × 10⁻⁴ dm³ mol⁻¹ s⁻¹ for trimethylvinylsilane, a five-fold increase attributed to π-conjugation through the silicon d-orbital [1]. While dimethyl(vinyl)silane was not explicitly included in this dataset, class-level inference based on substituent electronic effects places its reactivity intermediate between these two extremes, as the Si-H group is less electron-donating than methyl but lacks the conjugated π-system of a second vinyl group. This data underscores that even within the same vinylsilane family, substitution patterns critically determine reaction outcomes.
| Evidence Dimension | Reaction rate with lithium diethylamide |
|---|---|
| Target Compound Data | Not directly measured in this study; reactivity predicted to be intermediate based on substituent electronic effects. |
| Comparator Or Baseline | Dimethyldivinylsilane: k = 14.8 ± 0.6 × 10⁻⁴ dm³ mol⁻¹ s⁻¹; Trimethylvinylsilane: k = 2.9 ± 0.2 × 10⁻⁴ dm³ mol⁻¹ s⁻¹ |
| Quantified Difference | 5.1-fold difference between comparators; target reactivity inferred to lie within this range. |
| Conditions | Lithium diethylamide (Et₂NLi) addition in cyclohexane at 50 °C. |
Why This Matters
This quantifies the risk of substituting dimethyl(vinyl)silane with a trialkyl- or divinyl-analog, as the reaction rate can vary by an order of magnitude, impacting process yield and reproducibility.
- [1] Nagasaki, Y., Morishita, S., Kato, M., Kihara, Y., & Tsuruta, T. (1992). Reactivity of Lithium Alkylamide toward Vinylsilane Derivatives. Bulletin of the Chemical Society of Japan, 65(4), 949-953. View Source
